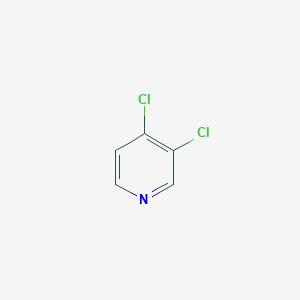

3,4-Dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYQKNNUHPTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371114 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-00-4 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a chlorinated derivative of pyridine that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure and reactivity make it a valuable intermediate in the production of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 55934-00-4 | [3] |

| Molecular Formula | C₅H₃Cl₂N | [3] |

| Molecular Weight | 147.99 g/mol | [3][4] |

| Appearance | Red to reddish liquid or crystal | [1] |

| Melting Point | 22-23 °C | [5] |

| Boiling Point | 182-183 °C | [5] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | ≥ 97% (GC) | [1] |

Table 2: Solubility

Information on the quantitative solubility of this compound in various organic solvents is limited. It is recommended to determine solubility experimentally for specific applications.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 3-chloropyridine, followed by chlorination.

Experimental Protocol: Synthesis from 3-Chloropyridine[3]

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

1,1,2-Trichloro-1,2,2-trifluoroethane

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF and hexane.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the cooled solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add 3-chloropyridine dropwise to the LDA solution, maintaining the temperature at -75 °C. Stir the reaction mixture for 2 hours.

-

Slowly add 1,1,2-trichloro-1,2,2-trifluoroethane to the reaction mixture. Continue stirring at -75 °C for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation.

Expected Yield: 76%[3]

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Common methods include steam distillation and recrystallization.

Experimental Protocol: Purification by Steam Distillation[6]

Objective: To remove non-volatile impurities from crude this compound.

Materials:

-

Crude this compound

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the steam distillation apparatus with the crude this compound in the distillation flask.

-

Introduce steam into the flask to co-distill the this compound with water.

-

Collect the distillate, which will consist of an oil (this compound) and water. The oil may solidify upon cooling.

-

Transfer the entire distillate to a separatory funnel and extract with dichloromethane (e.g., 2 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method.

Experimental Protocol: GC-MS Analysis[7]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent)

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-500 m/z

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the vibrations of its chemical bonds. | [6] |

| ¹H NMR Spectroscopy | Provides information about the chemical environment of the hydrogen atoms. | [6] |

| ¹³C NMR Spectroscopy | Provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the chlorine substituents. | [6] |

| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern. | [6] |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [4] |

Applications and Relevance in Drug Development

This compound is a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.[2] In the pharmaceutical sector, it is utilized in the development of agents targeting neurological and cardiovascular diseases.[2] The reactivity of the dichloropyridine core allows for further functionalization to create a diverse range of complex molecules with potential therapeutic applications.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are of interest in therapeutic areas where inflammation is a key factor, such as in certain cardiovascular and neurological disorders.[7][8] The diagram below illustrates a generalized inflammatory signaling pathway that is often a target in the development of new therapeutics for such conditions.

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further experimental validation of properties and protocols is recommended.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. This compound | 55934-00-4 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structural and electronic properties, arising from the presence of two chlorine atoms on the pyridine ring, make it a versatile intermediate in the production of a wide range of valuable molecules.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and graphical representations to facilitate its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.[1]

Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in various experimental settings. A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N | [2][3] |

| Molecular Weight | 147.99 g/mol | [2][3] |

| Appearance | Colorless to reddish liquid or crystal | [1] |

| Melting Point | 22-23 °C | [3] |

| Boiling Point | 182-183 °C | [3] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.81 ± 0.10 (Predicted) | [3] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is crystalline. If it is in a liquid state at room temperature, it should be cooled to induce crystallization.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the block at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[5]

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]

-

The recorded range is the melting point of the sample.

Boiling Point Determination

Objective: To determine the boiling point of this compound.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (a few milliliters) of this compound into a small test tube.[6][7]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[7][8]

-

Attach the test tube to a thermometer using a rubber band or a suitable clamp, ensuring the sample is level with the thermometer bulb.[7][8]

-

Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the surface of the oil.[7]

-

Gently heat the side arm of the Thiele tube.[7]

-

As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[7]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents: Water, Ethanol, Chloroform, Acetone

Procedure:

-

Label four clean, dry test tubes with the names of the solvents.

-

Place approximately 25 mg (or a few drops if liquid) of this compound into each test tube.[9]

-

Add 1 mL of the corresponding solvent to each test tube.[10]

-

Vigorously shake or vortex each test tube for 30-60 seconds.[9]

-

Observe each tube to determine if the compound has dissolved completely, partially, or is insoluble.

-

Record the observations for each solvent.

Chemical Properties

Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the pyridine ring and the two chlorine substituents.[1] The pyridine nitrogen provides a site for protonation and coordination to metals. The chlorine atoms, being good leaving groups, are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[11]

The pyridine ring is electron-deficient, which is further enhanced by the electron-withdrawing nature of the two chlorine atoms. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, it facilitates nucleophilic attack on the ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction of this compound. In this reaction, a nucleophile displaces one of the chlorine atoms. The position of substitution (C-3 or C-4) by a nucleophile can be influenced by the reaction conditions and the nature of the nucleophile. Generally, in dichloropyridines, the chlorine at the 4-position is more reactive towards nucleophilic attack than the chlorine at the 3-position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position to the nitrogen atom.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3Cl2N | CID 2736081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 55934-00-4 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

3,4-Dichloropyridine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3,4-Dichloropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is a chlorinated derivative of pyridine, an aromatic heterocyclic organic compound. It serves as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions.

Molecular Formula: C₅H₃Cl₂N[2][3][4]

Molecular Weight: 147.99 g/mol [2][3][4]

The structural information and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 55934-00-4[2][3][4] |

| SMILES | C1=CN=CC(=C1Cl)Cl |

| InChI | InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H[2] |

| InChIKey | ZMPYQKNNUHPTLT-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Red to reddish liquid or crystal[1] |

| Melting Point | 22-24 °C[5] |

| Boiling Point | 182-183 °C |

| Purity | ≥ 97% (GC)[1] |

| Monoisotopic Mass | 146.9642545 Da[2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the directed ortho-metalation of 3-chloropyridine, followed by chlorination.

Experimental Protocol: Synthesis from 3-Chloropyridine

This protocol is based on a reported synthetic route.[3]

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

1,1,2-Trichloro-1,2,2-trifluoroethane

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

Procedure:

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF and hexane. Cool the solution to -75 °C. To this solution, add n-butyllithium dropwise while maintaining the temperature. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

-

Slowly add 3-chloropyridine to the LDA solution at -75 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the 4-position.

-

Chlorination: To the reaction mixture, add 1,1,2-trichloro-1,2,2-trifluoroethane dropwise at -75 °C. Stir for an additional hour.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential in treating a range of conditions, including neurological and cardiovascular diseases.[1]

Role as a Precursor in Biologically Active Molecules

The dichloropyridine scaffold is a common feature in many pharmacologically active compounds. The chlorine substituents can be readily displaced or can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the biological activity of the final compound.

While specific drugs derived directly from this compound are not extensively documented in the public domain, the broader class of dichloropyridine derivatives has shown significant promise. For instance, derivatives of the isomeric 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.

Logical Workflow for Drug Discovery with Dichloropyridine Scaffolds

The following diagram illustrates a generalized workflow for the discovery of novel therapeutic agents based on a dichloropyridine core.

Caption: A generalized workflow for drug discovery starting from a dichloropyridine scaffold.

Potential Signaling Pathway Involvement: P2X7 Receptor Antagonism

As a representative example of the biological activity of dichloropyridine derivatives, the following diagram illustrates the mechanism of action of a P2X7 receptor antagonist. While this example is based on derivatives of 3,5-dichloropyridine, it provides a plausible model for the potential therapeutic targeting of derivatives of this compound.

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory signaling. Its overactivation can lead to the release of pro-inflammatory cytokines.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloropyridine is a pivotal intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents visual workflows for key experimental processes. While extensive quantitative data for this specific isomer is limited in public literature, this guide equips researchers with the methodologies to generate crucial data for their specific applications.

Physicochemical Properties

This compound is a dichlorinated pyridine derivative with the molecular formula C₅H₃Cl₂N.[2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N | [2] |

| Molecular Weight | 147.99 g/mol | [2] |

| CAS Number | 55934-00-4 | [2] |

| Appearance | Red to reddish liquid or crystal | [1] |

| Melting Point | 22-24 °C | [3] |

| Boiling Point | 182-183 °C |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, based on the general principles of solubility and data for related dichloropyridine isomers, it is expected to be soluble in many common organic solvents and sparingly soluble in water.

General Solubility Characteristics

The presence of the nitrogen atom in the pyridine ring and the polar C-Cl bonds suggest that this compound will exhibit some degree of polarity. Its solubility will be influenced by the polarity of the solvent, with better solubility anticipated in moderately polar to nonpolar organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The following is a standard and reliable method for determining the thermodynamic solubility of a compound like this compound in various solvents. This protocol is adapted from methodologies established for related dichloropyridine isomers.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

-

Deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 4 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Dilution: Dilute the filtered sample to a suitable concentration with the same solvent.

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow:

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in synthesis. Degradation can lead to the formation of impurities, which may affect reaction yields and the purity of the final product. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound and stability data from related compounds, the following degradation pathways are plausible:

-

Hydrolysis: The carbon-chlorine bonds on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of chlorohydroxypyridines or dihydroxypyridine. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.[4] This is a common degradation pathway for pyridine derivatives.[4]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridine-containing compounds.[4] This may involve cleavage of the C-Cl bond or other rearrangements.

-

Thermal Degradation: At elevated temperatures, this compound may decompose.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable organic solvent (e.g., methanol or acetonitrile)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat gently, collecting samples over time. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 70°C). Analyze the compound at different time intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light in a calibrated photostability chamber.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC-PDA or LC-MS method to separate the parent compound from any degradation products.

Visualization of Forced Degradation Workflow:

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, and the pyridine ring can participate in various transformations.

A common synthetic route to this compound involves the reaction of 3-chloropyridine with n-butyllithium and diisopropylamine, followed by reaction with 1,1,2-Trichloro-1,2,2-trifluoroethane.[5]

Handling and Storage

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is 0-8 °C.[1]

-

Store apart from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols offer robust methodologies for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the solubility and stability of this compound is essential for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The information and protocols herein are intended to facilitate this endeavor and promote safe and efficient handling of this important chemical intermediate.

References

Spectroscopic Profile of 3,4-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dichloropyridine, a crucial heterocyclic compound in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.3 - 8.5 | d | ~1.5 - 2.5 |

| H-5 | 7.3 - 7.5 | d | ~5.0 - 6.0 |

| H-6 | 8.4 - 8.6 | dd | J(H6-H5) = ~5.0 - 6.0, J(H6-H2) = ~1.5 - 2.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 138 - 142 |

| C-4 | 130 - 134 |

| C-5 | 125 - 129 |

| C-6 | 145 - 149 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information regarding the vibrational modes of its functional groups. A summary of the major absorption bands is presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1570 - 1550 | Strong | C=N stretching vibration |

| 1450 - 1430 | Strong | C=C aromatic ring stretching |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-Cl stretching vibration |

| 750 - 700 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry data provides insights into the molecular weight and fragmentation pattern of this compound. The key mass-to-charge ratios (m/z) and their corresponding fragments are detailed in Table 4.[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M+2]⁺ (Isotope Peak) |

| 112 | Moderate | [M - Cl]⁺ |

| 77 | Low | [C₅H₃N]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

-

If solid particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Mass Range: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

References

The Versatile Role of 3,4-Dichloropyridine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic compound that has emerged as a crucial building block in various fields of chemical research, including medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern and the reactivity of its chlorine atoms make it an ideal starting material for the synthesis of a diverse array of complex molecules.[1] This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its synthetic utility, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key chemical transformations and biological pathways.

Core Applications of this compound in Research

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. Researchers value its reactivity and ability to undergo various chemical transformations, making it a favored choice in synthetic organic chemistry.[1]

Medicinal Chemistry

In medicinal chemistry, the this compound scaffold is a key component in the development of novel therapeutic agents. It is particularly prominent in the synthesis of kinase inhibitors and other biologically active molecules targeting a range of diseases.

One of the most significant applications of dichloropyridine derivatives is in the development of P2X7 receptor antagonists . The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory responses, making it a promising target for treating inflammatory and neurological disorders.[2][3] While many reported P2X7 antagonists utilize the 3,5-dichloropyridine scaffold, the synthetic principles are applicable to the 3,4-isomer. Structure-activity relationship (SAR) studies have revealed that the dichloro substitution on the pyridine ring is critical for high antagonistic activity.[2]

Dichloropyridine derivatives are also integral to the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors . Aberrant FGFR signaling is implicated in the development and progression of various cancers. The 3,5-dichloropyridine scaffold has been incorporated into a novel class of potent pan-FGFR inhibitors, demonstrating the potential of dichloropyridines in targeted cancer therapy.[4]

Agrochemicals

This compound serves as an important intermediate in the synthesis of a variety of agrochemicals, including herbicides and pesticides.[1] The introduction of chlorine atoms onto the pyridine ring enhances its reactivity, making it a versatile building block for a wide array of agrochemical active ingredients.[5] Pyridine-based compounds are crucial components in numerous commercially successful fungicides, herbicides, and insecticides.[5]

Materials Science

In the field of materials science, this compound is employed in the production of specialty polymers and resins. These materials often exhibit improved thermal and chemical resistance, making them suitable for various industrial applications.[1]

Quantitative Data

The following tables summarize key quantitative data from studies on dichloropyridine derivatives, highlighting their biological activity and synthetic efficiency.

Table 1: In Vitro Potency of Dichloropyridine-Based P2X7 Receptor Antagonists

| Compound | R Group | IC50 (nM) for P2X7 Receptor |

| 1 | Adamantan-1-yl | 1.3 |

| 2 | 4-Fluorophenyl | 9.2 |

| 3 | Cyclohexyl | 25.7 |

Data compiled from studies on 3,5-dichloropyridine derivatives, which are structurally analogous and demonstrate the potential of the dichloropyridine scaffold.[6]

Table 2: In Vitro Inhibitory Activity of a Dichloropyridine-Containing FGFR Inhibitor ((R)-21c)

| Cell Line | FGFR Amplification | IC50 (nM) |

| NCI-H1581 | FGFR1 | 1.5 |

| SNU-16 | FGFR2 | 3.2 |

| KMS-11 | FGFR3 | 2.8 |

Data for a potent pan-FGFR inhibitor incorporating a 3,5-dichloropyridine moiety.[4]

Table 3: Synthesis of this compound from 3-Chloropyridine

| Starting Material | Reagents | Reaction Conditions | Yield (%) |

| 3-Chloropyridine | 1. n-butyllithium, diisopropylamine2. 1,1,2-Trichloro-1,2,2-trifluoroethane | Tetrahydrofuran/hexane, -75°C | 76 |

Reference: Marzi, Elena; Bigi, Anna; Schlosser, Manfred [European Journal of Organic Chemistry, 2001, #7, p. 1371 - 1376][7]

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound as a synthetic building block stems from its susceptibility to various organic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution. The positions ortho and para to the nitrogen atom (C2 and C4) are generally the most reactive towards nucleophilic attack.[8]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Dichloropyridine

This protocol describes a general method for the substitution of a chlorine atom on a dichloropyridine ring with an amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., morpholine, piperidine) (1.2 equiv)

-

Base (e.g., K2CO3, NaH) (2.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMSO, NMP)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

-

Add the base to the solution and stir for 10-15 minutes.

-

Add the amine dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 80-120°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize dichloropyridines with aryl or vinyl groups. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dichloropyridine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyridine with a boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02-0.05 equiv)

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flask, add this compound, the arylboronic acid, and the base.

-

Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to a temperature between 80-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Biological Mechanisms

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where this compound derivatives are relevant.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its applications span from the development of life-saving pharmaceuticals to the creation of advanced materials and effective agrochemicals. The ability to selectively functionalize the pyridine ring through reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provides researchers with a powerful tool for molecular design and synthesis. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to explore and expand upon the potential applications of this important heterocyclic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Reactions of 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its two chlorine atoms at positions 3 and 4 of the pyridine ring offer distinct reactivity profiles, enabling a wide range of functionalization reactions. This technical guide provides a comprehensive review of the synthesis and key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From 3-Chloropyridine

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3-chloropyridine followed by chlorination.[1]

Experimental Protocol:

-

Lithiation: To a solution of diisopropylamine in a mixture of tetrahydrofuran and hexane at -75 °C, n-butyllithium is added dropwise. After stirring for a short period, a solution of 3-chloropyridine in the same solvent system is added slowly, maintaining the temperature at -75 °C. The reaction mixture is stirred for 2 hours to ensure complete formation of the 4-lithiated intermediate.

-

Chlorination: 1,1,2-Trichloro-1,2,2-trifluoroethane is then added to the reaction mixture at -75 °C. The mixture is stirred for an additional hour.

-

Work-up and Purification: The reaction is quenched with a suitable proton source, and the product is extracted. Purification by distillation or chromatography affords this compound.

Quantitative Data for Synthesis from 3-Chloropyridine:

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloropyridine | n-Butyllithium, Diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethane | Tetrahydrofuran/Hexane | -75 | 3 | 76 | --INVALID-LINK-- |

Synthesis Workflow from 3-Chloropyridine:

Other Potential Synthetic Routes

-

From Aminopyridines: Diazotization of a suitable aminodichloropyridine or a chloroaminopyridine followed by a Sandmeyer-type reaction can be a viable route. For instance, 3-amino-4-chloropyridine could potentially be converted to this compound.

-

From Pyridine N-oxides: The reaction of a substituted pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the pyridine ring. A potential route could involve the synthesis of 3-chloropyridine-N-oxide followed by chlorination.

Key Reactions of this compound

This compound undergoes a variety of transformations, with the reactivity at the C-3 and C-4 positions being of primary interest. These reactions are crucial for the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this compound, the chlorine at the 4-position is generally more reactive than the chlorine at the 3-position in Suzuki-Miyaura couplings.

This reaction involves the coupling of this compound with a boronic acid or its ester. The C-4 position is preferentially functionalized.

General Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add this compound, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling Workflow:

This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by chromatography.

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between this compound and an amine.

General Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution. The regioselectivity of this reaction depends on the nature of the nucleophile and the reaction conditions. Generally, the C-4 position is more activated towards nucleophilic attack.

General Experimental Protocol:

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Nucleophile Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or amine), often in the presence of a base if the nucleophile is not already anionic.

-

Reaction: Heat the reaction mixture to the appropriate temperature and monitor its progress.

-

Work-up and Purification: After completion, the reaction is worked up by quenching, extraction, and purification of the product.

SNAr Reaction Workflow:

Lithiation and Electrophilic Quench

Directed ortho-metalation can be a powerful tool for the functionalization of this compound. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to deprotonation at a specific position, followed by quenching with an electrophile. The regioselectivity of lithiation will be influenced by the directing effects of the chlorine atoms and the pyridine nitrogen.

General Experimental Protocol:

-

Lithiation: In an anhydrous solvent (e.g., THF) at low temperature (typically -78 °C), treat a solution of this compound with a strong lithium base (e.g., LDA or n-BuLi).

-

Electrophilic Quench: After a short period, add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).

-

Work-up and Purification: Quench the reaction with a proton source and extract the product. Purify by standard methods.

Summary of Quantitative Data for Reactions of Dichloropyridines

The following table summarizes typical yields for key reactions on dichloropyridines, providing a general reference for expected outcomes. Note that specific yields for this compound may vary.

| Reaction Type | Substrate | Nucleophile/Electrophile | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 (MW) | High |

| Buchwald-Hartwig | Aryl Bromides | Various Amines | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | Toluene | Reflux | 27-82 |

| SNAr | 2,4-Dichloropyrimidines | Tertiary Amines | - | Various | Various | Moderate-Excellent |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. This guide has provided an overview of its synthesis and key reactions, including detailed experimental protocols and workflows. By understanding the reactivity patterns and having access to reliable procedures, researchers can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery and materials science. Further exploration of the regioselectivity of its various reactions will continue to unlock its full potential as a synthetic intermediate.

References

understanding the electronic effects in dichloropyridines

An In-depth Technical Guide to the Electronic Effects in Dichloropyridines

Introduction

Dichloropyridines are a class of halogenated heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The electronic landscape of the pyridine ring is significantly altered by the presence of two electronegative chlorine atoms and the inherent electron-withdrawing nature of the ring nitrogen. The specific arrangement of these chlorine atoms across the six isomers of dichloropyridine creates distinct electronic environments, which in turn governs their chemical reactivity, physical properties, and intermolecular interactions.[2]

This guide provides a comprehensive analysis of the electronic effects in dichloropyridine isomers, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in leveraging these compounds for molecular design and synthesis.

Core Electronic Effects in the Dichloropyridine Ring

The electronic properties of dichloropyridines are primarily dictated by a combination of inductive and resonance effects, contributed by both the chlorine substituents and the pyridine nitrogen.

-

Inductive Effect (-I): Both the nitrogen atom and the chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds, leading to a general decrease in electron density across the pyridine ring and an increase in the acidity of ring protons.[3] The pyridine ring itself is inherently electron-deficient due to the nitrogen atom.[4]

-

Resonance Effect (+M/-M):

-

Pyridine Nitrogen: The nitrogen atom acts as a resonance-withdrawing group (-M effect), delocalizing the ring's pi (π) electrons and creating regions of partial positive charge (δ+) at the ortho (C2, C6) and para (C4) positions. This deactivation is a key factor in the ring's susceptibility to nucleophilic attack.

-

Chlorine Atoms: The chlorine atoms possess lone pairs of electrons that can be delocalized into the π-system of the ring, exerting a resonance-donating effect (+M effect). However, this +M effect is weak for halogens and is generally overshadowed by their strong -I effect.

-

The interplay between the position-dependent resonance effect of the nitrogen and the powerful inductive effects of the two chlorine atoms determines the overall electron density at each carbon atom, thereby controlling the molecule's reactivity.

Quantitative Analysis of Electronic Properties

The electronic differences among dichloropyridine isomers can be quantified through various physical and spectroscopic parameters.

Acidity (pKa)

The pKa of the conjugate acid (pyridinium ion) is a direct measure of the basicity of the pyridine nitrogen. Stronger electron-withdrawing effects from the chlorine atoms decrease the electron density on the nitrogen, making it a weaker base and consequently lowering the pKa value.

| Isomer | pKa |

| 2,3-Dichloropyridine | -2.55 (Predicted) |

| 2,6-Dichloropyridine | -2.86 (Predicted) |

| 3,5-Dichloropyridine | 0.67 (Predicted) |

| Pyridine (for reference) | 5.25 |

Dipole Moments

The molecular dipole moment reflects the overall charge distribution within the molecule. Its magnitude and direction are a vector sum of individual bond dipoles. The symmetrical substitution in 3,5-dichloropyridine results in a partial cancellation of the C-Cl bond dipoles, leading to a significantly lower molecular dipole moment compared to the asymmetrically substituted 2,6-isomer.

| Isomer | Dipole Moment (Debye) |

| 2,6-Dichloropyridine | 3.65 D[5] |

| 3,5-Dichloropyridine | 0.95 D[6] |

¹³C NMR Chemical Shifts

¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[7] The positions of the chlorine atoms and the ring nitrogen create distinct chemical shifts for each carbon, providing a detailed map of the electron density distribution.

| Isomer | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |

| 2,3-Dichloropyridine | 147.9 | 130.5 | 139.4 | 123.0 | 150.1 | CDCl₃[8] |

| 2,6-Dichloropyridine | 151.2 | 125.1 | 140.2 | 125.1 | 151.2 | CDCl₃ |

| 3,5-Dichloropyridine | 147.8 | 131.1 | 138.0 | 131.1 | 147.8 | CDCl₃ |

Note: Data for 2,6- and 3,5-isomers are typical values and may vary slightly based on experimental conditions.

Impact on Chemical Reactivity

The electronic effects of the chlorine substituents and the pyridine nitrogen are the primary drivers of the reactivity and regioselectivity observed in dichloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a characteristic reaction for electron-deficient rings like dichloropyridines.[4] The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.

-

Activation: The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.

-

Regioselectivity:

-

2,6-Dichloropyridine: The chlorine atoms are at the highly activated C2 and C6 positions, making them susceptible to nucleophilic displacement.[1]

-

2,3-Dichloropyridine: The C2 position is more activated than C3 due to its proximity to the nitrogen, leading to high regioselectivity for substitution at C2.[9]

-

3,5-Dichloropyridine: The chlorine atoms are meta to the nitrogen, a less activated position. Consequently, this isomer is less reactive in SNAr reactions.[1]

-

Metalation and Lithiation

Directed ortho-metalation is a powerful functionalization strategy. The regioselectivity of deprotonation by strong bases (e.g., n-BuLi) is highly dependent on the substitution pattern. For 3,5-dichloropyridine, which is unreactive in SNAr, functionalization at the C4 position can be achieved via directed metalation, highlighting an alternative reaction pathway.[1] In contrast, lithiation of 2,6-dichloropyridine can be complex, but specific reagents can promote regioselective C-6 lithiation.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are essential for forming C-C and C-N bonds. The reactivity of dichloropyridines in these transformations is also position-dependent. The oxidative addition of the palladium catalyst to the C-Cl bond is a critical step. Generally, C-Cl bonds at positions activated by the ring nitrogen (ortho positions) show higher reactivity. For instance, in polychlorinated pyridines, Suzuki coupling occurs with high regioselectivity at the C-2 position.[4]

Experimental Protocols

Protocol: ¹³C NMR Spectroscopy

Objective: To determine the chemical shift of each carbon atom in a dichloropyridine isomer, providing insight into the electronic environment.

Methodology:

-

Sample Preparation: Accurately weigh 20-50 mg of the dichloropyridine sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition.[8]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.[8]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling to ensure each unique carbon appears as a single line.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[8]

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Identify and record the chemical shift (in ppm) for each distinct carbon signal.

-

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To perform a representative SNAr reaction to compare the reactivity of different dichloropyridine isomers.

Methodology (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloropyridine isomer (1.0 equivalent) in a suitable solvent (e.g., DMSO, ethanol, or water).[9]

-

Reagent Addition: Add the chosen nucleophile (e.g., a thiol, amine, or alkoxide, typically 1.0 to 1.2 equivalents). If required, add a base (e.g., K₂CO₃, NaOH) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed.[1]

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: After completion, cool the mixture to room temperature. If necessary, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final product.[1]

Conclusion

The electronic effects in dichloropyridines are a nuanced interplay of inductive and resonance phenomena, fundamentally directed by the positions of the two chlorine atoms relative to the ring nitrogen. These effects have a profound and predictable influence on the compounds' acidity, polarity, and, most critically, their chemical reactivity. A thorough understanding of these principles, supported by quantitative data and spectroscopic analysis, is paramount for professionals in drug development and chemical synthesis. It enables the rational design of synthetic routes and the targeted modification of molecular scaffolds to achieve desired biological activities and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electronic effect - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Dipole moments [stenutz.eu]

- 6. Dipole moments [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dichloropyridine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dichloropyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. As a direct, single-step chlorination of pyridine to achieve the 3,4-dichloro substitution pattern is challenging and often results in low yields and isomeric mixtures, this application note outlines a robust two-step synthetic route. The protocol begins with the catalytic chlorination of pyridine to yield 3-chloropyridine, which is subsequently converted to the target compound, this compound, via a directed ortho-metalation and chlorination strategy. This method offers a clear and reproducible pathway with a respectable overall yield. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its disubstituted pattern allows for further functionalization, making it a versatile precursor in drug discovery and development. The direct electrophilic chlorination of pyridine is complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution and typically favors substitution at the 2- and 6-positions. Therefore, a multi-step approach is often necessary to achieve the desired 3,4-dichloro substitution. The following protocol details a reliable two-step synthesis starting from pyridine.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound from Pyridine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound from pyridine.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Chlorination | Pyridine | Aluminum chloride, Chlorine | - | Not specified | Not specified | ~33 |

| 2 | Directed Chlorination | 3-Chloropyridine | n-Butyllithium, Diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethane | Tetrahydrofuran, Hexane | -75 | 3 h | 76 |

Experimental Protocols

Step 1: Synthesis of 3-Chloropyridine from Pyridine

Materials:

-

Pyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorine gas (Cl₂)

-

Appropriate reaction vessel and gas handling equipment

Procedure:

-

In a suitable reaction vessel, pyridine is treated with anhydrous aluminum chloride, which serves as a Lewis acid catalyst.

-

Chlorine gas is then introduced into the reaction mixture under controlled conditions.

-

The reaction is allowed to proceed, and upon completion, the mixture is worked up to isolate the 3-chloropyridine. This typically involves quenching the reaction, followed by extraction and purification by distillation.

-

The expected yield for this step is approximately 33%.[1]

Step 2: Synthesis of this compound from 3-Chloropyridine

This procedure is adapted from a literature method with a reported yield of 76%.[2]

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi) in hexane

-

Diisopropylamine

-

1,1,2-Trichloro-1,2,2-trifluoroethane (CCl₂FCClF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Dry ice/acetone bath

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

Stage 1: Lithiation of 3-Chloropyridine

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.

-

In the flask, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran and hexane.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane to the diisopropylamine solution while maintaining the temperature at -75 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

To this LDA solution, add 3-chloropyridine dropwise, ensuring the temperature does not rise above -75 °C.

-

Stir the reaction mixture at -75 °C for 2 hours to ensure complete formation of the 4-lithio-3-chloropyridine intermediate.[2]

Stage 2: Chlorination

-

While maintaining the temperature at -75 °C, slowly add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane in anhydrous tetrahydrofuran to the reaction mixture.

-

After the addition is complete, stir the reaction mixture at -75 °C for an additional hour.[2]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to afford this compound.

Logical Workflow for Synthesis

Caption: Logical workflow for the two-step synthesis.

Safety Precautions

-

Pyridine is a flammable and harmful liquid. Handle in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a fume hood with appropriate safety measures.

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme care.

-

Diisopropylamine is corrosive and flammable.

-

1,1,2-Trichloro-1,2,2-trifluoroethane is a volatile organic compound.

-

The reactions, especially the lithiation step, are conducted at very low temperatures and require careful temperature control.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The presented two-step protocol provides a reliable method for the synthesis of this compound from pyridine. While the initial chlorination of pyridine has a moderate yield, the subsequent directed ortho-metalation and chlorination of 3-chloropyridine proceeds with high efficiency. This application note offers a comprehensive guide for researchers in the fields of medicinal chemistry and agrochemical synthesis, enabling the production of this important synthetic intermediate.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-dichloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method is a two-stage, one-pot synthesis starting from 3-chloropyridine. The process involves a highly regioselective lithiation at the 4-position, followed by chlorination. This protocol is based on the work of Marzi, Bigi, and Schlosser and offers a reliable route to the target compound with a good yield.[1]

Introduction